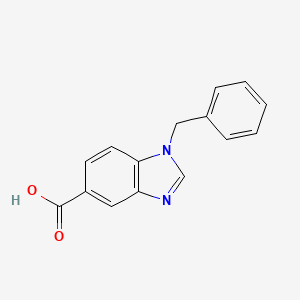

1-Benzyl-1,3-benzodiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

1-benzylbenzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c18-15(19)12-6-7-14-13(8-12)16-10-17(14)9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBFKLENWRJKDSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C2C=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Benzyl-1,3-benzodiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a strategic pathway for the synthesis of 1-benzyl-1,3-benzodiazole-5-carboxylic acid, a key heterocyclic scaffold with significant potential in medicinal chemistry. Benzimidazole derivatives are known to be bioisosteres of natural nucleotides, allowing them to interact with various biological macromolecules.[1][2] This guide, designed for chemistry professionals, delineates a robust, multi-step synthetic route, commencing from commercially available starting materials. We will delve into the mechanistic underpinnings of each transformation, provide detailed experimental protocols, and offer insights into the critical process parameters that govern the reaction outcomes. The synthesis is logically structured into two primary stages: the formation of the core benzimidazole-5-carboxylic acid structure, followed by the strategic N-benzylation to yield the final product.

Introduction: The Significance of the Benzimidazole Moiety

The benzimidazole scaffold is a privileged heterocyclic motif in drug discovery, forming the core of numerous pharmacologically active compounds.[3] Its structural resemblance to purine bases enables it to function as an effective pharmacophore, leading to a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2] The targeted compound, this compound, combines the key benzimidazole core with a benzyl group at the N1 position and a carboxylic acid at the C5 position. The N-substituent can significantly influence the molecule's steric and electronic properties, thereby modulating its binding affinity to biological targets, while the carboxylic acid group provides a handle for further derivatization, such as amide bond formation, to explore structure-activity relationships.

Proposed Synthetic Pathway: A Strategic Approach

The synthesis of this compound can be efficiently achieved through a two-step sequence. The first step involves the construction of the benzimidazole ring system with the carboxylic acid functionality in place, followed by the selective N-alkylation with benzyl bromide. This retrosynthetic approach is outlined below:

Caption: Retrosynthetic analysis for this compound.

This strategy is advantageous as it builds the core heterocyclic system early and introduces the benzyl group in a subsequent, well-established N-alkylation step.

Experimental Protocols

Part 1: Synthesis of Methyl 1H-benzimidazole-5-carboxylate

This initial step focuses on the formation of the benzimidazole ring through the Phillips-Ladenburg condensation reaction.[4] This classic method involves the reaction of an o-phenylenediamine derivative with a carboxylic acid or its equivalent.[4] In this protocol, we utilize 3,4-diaminobenzoic acid and trimethyl orthoformate, which serves as a source for the C2-methine group of the benzimidazole.

Reaction Scheme:

Caption: Synthesis of Methyl 1H-benzimidazole-5-carboxylate.

Step-by-Step Protocol:

-

To a solution of 3,4-diaminobenzoic acid (1.0 eq) in methanol, add a catalytic amount of concentrated hydrochloric acid.

-

Add trimethyl orthoformate (1.2 eq) to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the crude product.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure methyl 1H-benzimidazole-5-carboxylate.

Expert Insights: The use of trimethyl orthoformate and methanol leads to the in-situ formation of the methyl ester of the carboxylic acid. The acidic catalyst is crucial for activating the orthoformate and promoting the cyclization-dehydration cascade.

Part 2: Synthesis of this compound

The second stage involves the N-alkylation of the benzimidazole intermediate with benzyl bromide, followed by the hydrolysis of the methyl ester to the desired carboxylic acid. Conventional N-alkylation of benzimidazoles often utilizes a strong base to deprotonate the imidazole nitrogen, followed by reaction with an alkyl halide.[5]

Reaction Scheme:

Caption: N-Benzylation and ester hydrolysis.

Step-by-Step Protocol:

-

N-Benzylation:

-

Dissolve methyl 1H-benzimidazole-5-carboxylate (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the solution.

-

Add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain the crude N-benzylated intermediate.

-

-

Ester Hydrolysis:

-

Suspend the crude N-benzylated intermediate in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (NaOH, 3-5 eq).

-

Reflux the mixture for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of approximately 4-5.

-

The precipitated product, this compound, is collected by filtration, washed thoroughly with water, and dried.

-

Expert Insights: The choice of a mild base like potassium carbonate for the N-alkylation minimizes potential side reactions. The subsequent basic hydrolysis of the ester is a standard and efficient transformation. The final product's purity can be further enhanced by recrystallization if necessary.

Data Presentation

| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |

| 1 | Methyl 1H-benzimidazole-5-carboxylate | C₉H₈N₂O₂ | 176.17 | 80-90 |

| 2 | This compound | C₁₅H₁₂N₂O₂ | 252.27 | 75-85 (over two steps) |

Conclusion

The synthetic pathway detailed in this guide offers a reliable and scalable method for the preparation of this compound. By following the outlined protocols and understanding the underlying chemical principles, researchers can efficiently synthesize this valuable building block for further exploration in drug discovery and development. The provided step-by-step instructions, coupled with expert insights, aim to empower scientists to confidently execute this synthesis and advance their research endeavors.

References

-

Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. [Link]

-

Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization.... MedCrave online. [Link]

-

Shumilova, E. Yu., et al. (2024). Methods for Synthesizing Benzimidazole Carboxylic Acids. ResearchGate. [Link]

-

An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. (2018). RSC Publishing. [Link]

-

Failure on N-alkylation of benzimidazole. (n.d.). ResearchGate. [Link]

-

Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. [Link]

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction Derivative via Heterocyclization Reaction - MedCrave online [medcraveonline.com]

- 3. An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07773H [pubs.rsc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Physicochemical properties of 1-Benzyl-1,3-benzodiazole-5-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-1,3-benzodiazole-5-carboxylic acid

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole ring system, a fusion of benzene and imidazole, represents a privileged scaffold in medicinal chemistry and drug discovery.[1] Its structural resemblance to natural purine nucleotides allows its derivatives to readily interact with a multitude of biological macromolecules, making it a cornerstone in the development of therapeutics across various domains, including oncology, and infectious diseases.[2][3][4] The physicochemical attributes of benzimidazole derivatives, such as their capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, are key to their broad pharmacological significance.[1]

This guide focuses on a specific derivative, This compound (also known as 1-Benzyl-1H-benzimidazole-5-carboxylic acid). This molecule integrates three key structural motifs:

-

The core benzimidazole nucleus.

-

A benzyl group at the N1 position, which significantly enhances lipophilicity.

-

A carboxylic acid group at the 5-position, which imparts acidic properties and provides a handle for further derivatization.

Understanding the physicochemical properties of this compound is paramount for its development as a potential therapeutic agent, as these characteristics directly influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This document provides a comprehensive overview of these properties and details the authoritative experimental protocols for their determination.

Molecular Structure and Synthesis

The foundational step in characterizing any compound is confirming its structure. The synthesis of this compound can be approached through several established routes for benzimidazole synthesis. A common and effective strategy is the condensation of an appropriately substituted o-phenylenediamine with a carboxylic acid or aldehyde, followed by N-alkylation. For this specific molecule, a plausible modern approach involves the one-pot reductive cyclization of a nitro-precursor.[5][6]

The general synthetic workflow is illustrated below. This process begins with a substituted nitroaniline, which undergoes reductive cyclization with an appropriate aldehyde, followed by hydrolysis to yield the final carboxylic acid.

Caption: A generalized synthetic workflow for this compound.

Core Physicochemical Properties

| Property | Reported/Predicted Value | Implication for Drug Development |

| Molecular Formula | C₁₅H₁₂N₂O₂ | - |

| Molecular Weight | 252.27 g/mol | Influences diffusion and membrane transport. |

| Melting Point (°C) | < 300 (Predicted) | The parent compound melts at >300°C[7]. The benzyl group is expected to lower this due to disruption of crystal packing. |

| pKa (acidic) | ~3-4 (Predicted) | The carboxylic acid group will be deprotonated (anionic) at physiological pH (7.4), enhancing aqueous solubility. |

| pKa (basic) | ~4.5-5.5 (Predicted) | The N3 atom of the imidazole ring can be protonated in acidic environments (e.g., the stomach). Benzimidazole itself has a pKa around 5.[8][9] |

| logP (o/w) | > 2.5 (Predicted) | The parent compound has low lipophilicity. The addition of the benzyl group significantly increases the logP, enhancing membrane permeability but potentially reducing aqueous solubility of the neutral form. |

| Aqueous Solubility | pH-dependent | Expected to be poorly soluble in pure water but soluble in aqueous base (pH > pKa of COOH) and aqueous acid (pH < pKa of imidazole N). |

Experimental Protocols for Physicochemical Characterization

As a Senior Application Scientist, it is crucial not only to obtain data but to understand the causality behind the experimental choices. The following protocols are designed to be self-validating and are standard in the pharmaceutical industry.

Determination of Aqueous Solubility

The solubility of an ionizable compound is critically dependent on pH. A qualitative solubility analysis is the first step to understanding its behavior in different physiological environments.

Rationale: This tiered approach efficiently classifies the compound based on its acidic and basic functional groups.[10] The carboxylic acid is a strong enough acid to react with a weak base like sodium bicarbonate (NaHCO₃), while the imidazole nitrogen is a base that will dissolve in dilute acid.[11][12]

Caption: Decision workflow for qualitative solubility analysis.

Methodology:

-

Water Solubility: Add ~5 mg of the compound to 1 mL of deionized water in a vial. Vortex for 1 minute. Visually inspect for dissolution.[13]

-

Base Solubility: To a vial with ~5 mg of the compound, add 1 mL of 5% w/v sodium bicarbonate (NaHCO₃) solution. Vortex and observe. Effervescence (CO₂ release) is a positive indicator for a carboxylic acid.[14] If insoluble, repeat with 5% NaOH. Solubility in NaOH confirms an acidic group.[11]

-

Acid Solubility: To a separate vial with ~5 mg of the compound, add 1 mL of 5% v/v hydrochloric acid (HCl). Vortex and observe. Dissolution indicates the presence of a basic group (the imidazole nitrogen).[10]

Determination of Acid Dissociation Constant (pKa)

Rationale: For an ionizable drug candidate, the pKa value is one of the most critical parameters, as it dictates the charge state of the molecule at a given pH, which in turn governs solubility, permeability, and receptor binding. Capillary Electrophoresis (CE) is a powerful technique for pKa determination as it requires minimal sample and can handle impure samples, separating them during analysis.[15][16]

Methodology (via Capillary Electrophoresis):

-

Buffer Preparation: Prepare a series of background electrolytes (buffers) with varying pH values (e.g., from pH 2.5 to 7.0 in 0.5 pH unit increments) but constant ionic strength.[15]

-

Sample Preparation: Dissolve the compound in a suitable solvent (e.g., 50:50 water:methanol) to create a stock solution.

-

CE Analysis: For each pH point, inject the sample into the CE instrument. A neutral marker (like DMSO) is typically included to measure the electroosmotic flow.[16]

-

Mobility Calculation: Determine the electrophoretic mobility of the compound at each pH. The mobility will change as the compound's net charge changes with pH.

-

Data Analysis: Plot the electrophoretic mobility versus pH. The resulting sigmoidal curve can be fitted to the appropriate equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.[16] Two inflection points will be observed, one for the carboxylic acid and one for the imidazole moiety.

Determination of Lipophilicity (logP)

Rationale: Lipophilicity, the measure of a compound's partitioning between an oily (n-octanol) and an aqueous phase, is a key determinant of its ability to cross biological membranes. While the traditional shake-flask method is considered the gold standard, it is labor-intensive.[17] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard high-throughput method for estimating logP.[18][19] The principle is that a compound's retention time on a nonpolar stationary phase (like C18) is proportional to its lipophilicity.

Methodology (via RP-HPLC):

-

System Setup: Use a C18 analytical column. The mobile phase is typically a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).[20]

-

Calibration: Prepare a series of standard compounds with known logP values that span the expected range of the analyte. Inject each standard and record its retention time (t_R).

-

Sample Analysis: Dissolve the test compound in the mobile phase and inject it into the HPLC system, recording its retention time.

-

Calculation:

-

Calculate the capacity factor (k') for each standard and the test compound using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Generate a calibration curve by plotting the known logP values of the standards against their calculated log k' values.

-

Determine the logP of the test compound by interpolating its log k' value on the calibration curve.[21]

-

Structural Analysis by X-ray Crystallography

Rationale: X-ray crystallography provides unambiguous proof of molecular structure and connectivity. Furthermore, it reveals detailed information about the three-dimensional conformation, bond lengths, bond angles, and crucial intermolecular interactions (e.g., hydrogen bonding, π-stacking) in the solid state.[22] This information is invaluable for structure-based drug design.

Caption: The experimental workflow for single-crystal X-ray diffraction analysis.

Methodology:

-

Crystal Growth: The prerequisite for this technique is a high-quality single crystal.[22] This is typically achieved by dissolving the purified compound in a suitable solvent (e.g., ethanol, acetonitrile) to near-saturation and allowing the solvent to evaporate slowly and undisturbed over days or weeks.[22][23]

-

Data Collection: A suitable crystal is mounted on a goniometer and cooled in a stream of cold nitrogen gas (~100 K) to minimize thermal vibrations. The crystal is then exposed to a focused beam of X-rays, and the diffraction pattern is recorded on a detector as the crystal is rotated.[22]

-

Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction data (solving the "phase problem"). This initial model is then refined against the experimental data to improve the fit, resulting in a final, highly accurate three-dimensional structure of the molecule.[22]

Conclusion

This compound is a compound of significant interest due to its foundation on the pharmacologically privileged benzimidazole scaffold. Its physicochemical properties are a composite of its constituent parts: the N-benzyl group imparts high lipophilicity, the C5-carboxylic acid provides a handle for pH-dependent solubility and further functionalization, and the benzimidazole core offers a basic site and opportunities for diverse molecular interactions. A thorough characterization using the robust, industry-standard protocols detailed in this guide is an essential step in advancing this, or any similar molecule, through the drug discovery and development pipeline. The data derived from these experiments will provide the critical insights needed for formulation, ADME profiling, and ultimately, the rational design of more effective therapeutic agents.

References

- Shakyawar, D., Jat, D., Yadav, P., & Singh, J. (2023). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed.

- Thiruvalluvar, A., Vasuki, G., & Rosepriya, S. (2019).

- BenchChem. (2025).

- Jadhav, S. B., & Gaikwad, K. V. (2023).

- (2025). Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review.

- (2024).

- (2024). Current Achievements of Benzimidazole: A Review. Preprints.org.

- Jiménez, V., et al. (2015). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1). The Journal of Physical Chemistry B.

- Thiruvalluvar, A., et al. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Saddleback College.

- (2025).

- Ruiz, R., et al. (2009). Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis.

- (n.d.). 1H-Benzimidazole-5-carboxylic acid CAS#: 15788-16-6. ChemicalBook.

- Zolotarev, A. A., et al. (2021). The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt.

- Liu, X., et al. (2005). A High-Throughput Method for Lipophilicity Measurement. PMC - NIH.

- (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Babylon.

- (n.d.). Lab Report for Carboxylic Acid Unknown: Pandemic-Modified. Diablo Valley College.

- (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. University of Babylon.

- (2024). 1H-BENZOIMIDAZOLE-5-CARBOXYLIC ACID. ChemBK.

- Bhat, K. S., et al. (2017).

- Barbato, F., et al. (2004). Determination of pK(a) values of benzimidazole derivatives from mobility obtained by capillary electrophoresis.

- El-Emam, A. A., et al. (2016). Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound. NIH.

- Wilson, Z. E., et al. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier.

- (n.d.). pKa values of compounds 1-6 determined by CE experiments.

- (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent.

- (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.

- Poturcu, G., & Çubuk Demiralay, F. (2020). Determination of p K a Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method.

- (n.d.). LogP—Making Sense of the Value. ACD/Labs.

- (n.d.). 1H-Benzimidazole-5-carboxylic acid(15788-16-6) MS spectrum. ChemicalBook.

- Al-Juboori, A. M. J. (2017).

- Sihauli Chemicals Private Limited. (n.d.). 1H-Benzimidazole-5-carboxylic acid Manufacturer & Exporter from India.

- (2017).

- (n.d.). 1-Benzyl-1H-benzimidazole. PubChem - NIH.

- (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. PubMed Central.

- (n.d.). 1-Benzyl-1H-benzimidazole.

- (2025). 1-benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid. ChemicalBook.

- Kamal, A., et al. (2009). Synthesis and biological evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as antileukemic agents.

- (n.d.). An Overview About Synthetic and Biological Profile of Benzimidazole. Scholars Research Library.

- (2025). 1H-Benzimidazole-5-carboxylic acid. ChemicalBook.

- (n.d.). Supporting information Cyclization of o-Phenylenediamines by CO2 in the presence of H2 to the Synthesis of Benzimidazoles. pubs.rsc.org.

- (n.d.). 5-Benzimidazolecarboxylic acid. PubChem.

- (n.d.). 1H-Benzimidazole-5-Carboxylic Acid. IndiaMART.

Sources

- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Review on the Discovery of New Benzimidazole Derivatives as Antic...: Ingenta Connect [ingentaconnect.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. medcraveonline.com [medcraveonline.com]

- 6. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction Derivative via Heterocyclization Reaction - MedCrave online [medcraveonline.com]

- 7. 1H-Benzimidazole-5-carboxylic acid CAS#: 15788-16-6 [m.chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. www1.udel.edu [www1.udel.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uoalfarahidi.edu.iq [uoalfarahidi.edu.iq]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. acdlabs.com [acdlabs.com]

- 18. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 21. agilent.com [agilent.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. journals.iucr.org [journals.iucr.org]

A Technical Guide to the Crystal Structure Analysis of 1-Benzyl-1,3-benzodiazole-5-carboxylic acid

Abstract

This technical guide provides a comprehensive, in-depth walkthrough of the process of determining and analyzing the crystal structure of 1-Benzyl-1,3-benzodiazole-5-carboxylic acid. While a published crystal structure for this specific compound is not available, this guide will utilize it as a representative case study to illustrate the complete workflow, from synthesis and crystallization to advanced structural analysis. This document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights and explaining the causality behind key experimental and analytical choices. The methodologies described herein are grounded in authoritative crystallographic principles, ensuring scientific integrity and fostering a deep understanding of the structural chemistry that governs molecular interactions in the solid state.

Introduction: The Significance of Solid-State Structure

In the realm of pharmaceutical sciences and materials research, the precise three-dimensional arrangement of atoms in a crystalline solid is of paramount importance.[1][2] This arrangement, or crystal structure, dictates a multitude of physicochemical properties, including solubility, stability, bioavailability, and mechanical strength.[3] For a molecule like this compound—a derivative of the versatile benzimidazole scaffold known for its wide range of biological activities—understanding its crystal structure is a critical step in rational drug design and development.[4]

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive technique for elucidating this atomic arrangement, providing unambiguous information on molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that build the crystal lattice.[1][2][5] This guide will navigate the reader through the essential stages of a typical crystal structure analysis, using our target compound as a practical example. We will cover:

-

Synthesis and Crystallization: The foundational steps to obtain high-quality single crystals.

-

Data Collection: The principles and practice of acquiring diffraction data using a modern diffractometer.

-

Structure Solution and Refinement: The computational process of translating diffraction patterns into a precise atomic model.

-

Structural Analysis: The interpretation of the final structure, with a focus on non-covalent interactions that are crucial for crystal engineering and supramolecular chemistry.[6][7]

Synthesis and Generation of Diffraction-Quality Crystals

Synthesis of this compound

The synthesis of benzimidazole derivatives is well-established. A common and effective method involves a one-pot reductive cyclization.[4] For our target compound, this would typically involve the reaction of an appropriate 4-(benzylamino)-3-nitrobenzoic acid derivative with a reducing agent like sodium dithionite, which facilitates the reduction of the nitro group and subsequent intramolecular cyclization to form the benzimidazole ring.

While a detailed synthesis protocol is beyond the scope of this guide, a plausible route is referenced for context.[4][8]

The Art and Science of Crystallization

Obtaining crystals suitable for SC-XRD is often the most challenging step. An ideal crystal is a single, optically clear, and unfractured specimen, typically between 0.1 and 0.4 mm in its dimensions.[2][5][9] The goal is to encourage slow, ordered growth from a supersaturated solution, which allows molecules to pack into a well-defined lattice.

Experimental Protocol: Slow Evaporation Crystallization

-

Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures with water). An ideal solvent is one in which the compound is moderately soluble.

-

Preparation of Solution: Prepare a nearly saturated solution of this compound in the chosen solvent system at a slightly elevated temperature to ensure complete dissolution.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as nucleation sites and cause rapid, uncontrolled crystallization.

-

Incubation: Cover the vial with a cap, pierced with one or two small holes using a needle. This allows for slow evaporation of the solvent.

-

Observation: Place the vial in a vibration-free environment at a constant temperature. Observe the vial periodically over several days to weeks for the formation of crystals. The slower the evaporation, the higher the quality of the resulting crystals.

Causality: Slow evaporation is critical because it maintains a state of slight supersaturation for an extended period. This thermodynamic condition favors the growth of a few large, well-ordered crystals over the rapid precipitation of many small, imperfect crystallites.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

SC-XRD is a non-destructive technique that provides detailed information about the internal lattice of crystalline substances.[5] The process involves irradiating a single crystal with monochromatic X-rays and measuring the positions and intensities of the diffracted beams.[5]

The Workflow of Data Acquisition

The overall process from mounting the crystal to obtaining a final dataset is a systematic procedure.

Caption: Experimental workflow for SC-XRD data collection.

Detailed Protocol for Data Collection

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a cryoloop or glass fiber.[9][10] It is then affixed to a goniometer head on the diffractometer.

-

Cryo-Cooling: The crystal is cooled to a low temperature, typically 100 K, in a stream of cold nitrogen gas.

-

Causality: Low temperatures are used to minimize thermal vibrations of the atoms. This results in sharper diffraction spots and allows for the collection of higher-resolution data, leading to a more precise final structure.[11]

-

-

Unit Cell Determination: A preliminary set of diffraction images is collected.[5] The software auto-indexes the observed reflections to determine the crystal's unit cell parameters (the dimensions and angles of the basic repeating unit of the lattice) and Bravais lattice.[5][9]

-

Data Collection Strategy: Based on the determined crystal system and unit cell, the software calculates an optimal strategy to collect a complete and redundant dataset.[11] This involves a series of scans through different crystal orientations. The International Union of Crystallography (IUCr) recommends collecting data to a minimum resolution of sin(θ)/λ = 0.6 Å⁻¹ for publication.[12]

-

Data Integration and Scaling: After data collection, the raw images are processed. The software integrates the intensity of each reflection and applies various corrections (e.g., for Lorentz factor, polarization, and absorption). The output is a reflection file (typically with an .hkl extension) containing the Miller indices (h,k,l), the intensity (F²), and the standard uncertainty (σ(F²)) for each reflection.[13][14]

Structure Solution and Refinement

The .hkl file does not directly reveal the crystal structure. It contains the amplitudes of the structure factors, but the phase information is lost during the experiment. This is the well-known "phase problem" in crystallography.

Structure Solution

For small molecules like our target compound, direct methods are typically used to solve the phase problem. These methods use statistical relationships between the intensities to derive initial phase estimates. This process generates an initial electron density map, from which a preliminary model of the molecule can be built.[15]

Structure Refinement

Structure refinement is an iterative process of adjusting the atomic parameters (positional coordinates and displacement parameters) of the model to achieve the best possible fit between the calculated structure factors and the experimentally observed ones.[16] This is typically done using a least-squares minimization algorithm.

The most widely used program for small-molecule refinement is SHELXL.[15][17][18] The refinement process involves adjusting the model and monitoring key statistical indicators.

Key Refinement Parameters (R-factors):

-

R1: A measure of the agreement between the observed and calculated structure factor amplitudes. A value below 5% is considered excellent for small-molecule structures.

-

wR2: A weighted R-factor based on F², which includes all reflections in the refinement.

-

Goodness of Fit (GooF): Should converge to a value close to 1.0 for a good model and appropriate data weighting.[19]

Refinement Workflow using SHELXL:

-

Initial Model: The solution program provides an initial model in a .res file, which is used as the input instruction file (.ins) for SHELXL.[14]

-

Isotropic Refinement: Initially, all non-hydrogen atoms are refined isotropically (assuming spherical thermal motion).

-

Anisotropic Refinement: Once the model is stable, atoms are refined anisotropically, using ellipsoids to model their thermal motion, which is more physically realistic.[20]

-

Hydrogen Atom Placement: Hydrogen atoms are typically located in the difference electron density map. For robust refinement, they are often placed in geometrically calculated positions and refined using a "riding model."[21][22]

-

Convergence: The refinement is considered complete when the parameter shifts are negligible and the R-factors have stabilized.

Analysis of the Crystal Structure

Once the refinement is complete, the final model, contained in a Crystallographic Information File (CIF), can be analyzed.[17] This involves examining both the intramolecular geometry and the intermolecular interactions that define the crystal packing.

Hypothetical Crystal Data and Structure Refinement Table

For the purpose of this guide, we will use hypothetical but realistic data for this compound.

| Parameter | Value |

| Empirical formula | C₁₅H₁₂N₂O₂ |

| Formula weight | 252.27 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 8.512(3) Å |

| b | 15.101(5) Å |

| c | 9.885(4) Å |

| β | 105.34(1)° |

| Volume | 1224.5(7) ų |

| Z | 4 |

| Density (calculated) | 1.369 Mg/m³ |

| F(000) | 528 |

| Data collection & refinement | |

| θ range for data collection | 2.5° to 27.5° |

| Reflections collected | 8912 |

| Independent reflections | 2805 [R(int) = 0.031] |

| Data / restraints / parameters | 2805 / 0 / 173 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I > 2σ(I)] | |

| R1 | 0.0412 |

| wR2 | 0.1085 |

| R indices (all data) | |

| R1 | 0.0521 |

| wR2 | 0.1156 |

| Largest diff. peak and hole | 0.31 and -0.25 e.Å⁻³ |

Intramolecular Geometry

The first step in the analysis is to examine the molecule's own geometry—bond lengths, bond angles, and torsion angles—to ensure they are chemically sensible and to understand its conformation. The benzimidazole and carboxylic acid groups are expected to be largely planar, while the benzyl group will have rotational freedom around the C-N bond.

Intermolecular Interactions and Supramolecular Synthons

The true power of crystal structure analysis lies in understanding how molecules recognize and assemble with one another.[23] This is governed by non-covalent interactions, particularly hydrogen bonds.[3][6][7]

Given the presence of a carboxylic acid group, the most anticipated and powerful interaction is the formation of a carboxylic acid dimer through strong O—H···O hydrogen bonds.[6][7] This is a highly reliable and predictable supramolecular synthon.

Caption: Carboxylic acid dimer via O-H···O hydrogen bonds.

In addition to this primary interaction, other weaker interactions like C—H···O, C—H···N, or C—H···π interactions involving the aromatic rings likely contribute to the overall stability of the crystal lattice.[24][25] Analyzing these interactions provides a complete picture of the crystal packing.

Hypothetical Hydrogen Bond Table:

| D—H···A | d(D-H) / Å | d(H···A) / Å | d(D···A) / Å | ∠(DHA) / ° |

| O1—H1···O2¹ | 0.84 | 1.81 | 2.645(2) | 175.2 |

Symmetry code: (i) -x+1, -y+1, -z+1

Structure Validation

Before interpretation or publication, the final crystal structure must be rigorously validated. The IUCr provides a free online service called checkCIF that analyzes the CIF for completeness, consistency, and potential errors.[19][26] The checkCIF report generates a list of alerts that must be addressed.[26] This is a crucial self-validating step to ensure the trustworthiness and quality of the crystallographic data.[27][28]

Conclusion

This guide has outlined the comprehensive process of determining and analyzing the crystal structure of this compound, treating it as a representative model for small-molecule crystallography. We have journeyed from the initial synthesis and the critical step of growing high-quality crystals to the intricacies of data collection, structure solution, and refinement using standard, authoritative methods.

The analysis of the final structure reveals not only the molecule's conformation but, more importantly, the hierarchy of non-covalent interactions that dictate its self-assembly in the solid state. The formation of robust hydrogen-bonded dimers is a key feature that drives the crystal packing. A thorough understanding of these interactions is fundamental to the field of crystal engineering, enabling scientists to predict and potentially control the solid-state properties of pharmaceutical compounds and advanced materials.

References

- Latifi, R. User guide to crystal structure refinement with SHELXL.

-

ResearchGate. Hydrogen Bonding in Supramolecular Crystal Engineering. Available at: [Link]

-

Müller, P., Herbst-Irmer, R., Spek, A. L., Schneider, T. R., & Sawaya, M. R. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. Available at: [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at: [Link]

-

IUCr Journals. Study of noncovalent interactions using crystal structure data in the Cambridge Structural Database. Available at: [Link]

-

Purdue University Department of Chemistry. X-Ray Crystallography - Software. Available at: [Link]

-

MDPI. Analysis of Hydrogen Bonds in Crystals. Available at: [Link]

-

RSC Publishing. The Hydrogen Bond and Crystal Engineering. Available at: [Link]

-

International Union of Crystallography. IUCr checkCIF procedure. Available at: [Link]

-

SERC (Carleton). Single-crystal X-ray Diffraction. Available at: [Link]

-

IMSERC. Structure Solution and Refinement with Olex2: A guide for Chem 435 Students. Available at: [Link]

-

ISIS Neutron and Muon Source. Single Crystal Refinement using SHELX program. Available at: [Link]

-

IMSERC. Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Available at: [Link]

-

ACS Publications. Role of sp-C−H---N Hydrogen Bonding in Crystal Engineering. Available at: [Link]

-

PLATON. PLATON/VALIDATION. Available at: [Link]

-

Sajjad, M. A., Macgregor, S. A., & Weller, A. S. (2023). A comparison of non-covalent interactions in the crystal structures of two σ-alkane complexes of Rh exhibiting contrasting stabilities in the solid state. Dalton Transactions, 52(10), 2993-3004. Available at: [Link]

-

ACS Publications. Discerning the Impact of Noncovalent Interactions via Simulated Crystal Growth: A Structural Study of Aromatic Esters. Available at: [Link]

-

Oxford Academic. Refinement of crystal structures. Available at: [Link]

-

Beran, G. J. (2019). Understanding non-covalent interactions in larger molecular complexes from first principles. Chemical Society Reviews, 48(1), 9-29. Available at: [Link]

-

MDPI. Crystal Engineering of Hydrogen Bonding for Direct Air Capture of CO2: A Quantum Crystallography Perspective. Available at: [Link]

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Available at: [Link]

-

IUCr Journals. Details of checkCIF/PLATON tests. Available at: [Link]

-

Structure solution and refinement: introductory strategies. Available at: [Link]

-

Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. Available at: [Link]

-

Oreate AI Blog. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Available at: [Link]

-

University of York Chemistry Teaching Labs. Single Crystal X-ray Diffraction. Available at: [Link]

-

ResearchGate. Intermolecular non-covalent interactions in the organic perrhenates crystal structures: from theory to practice. Available at: [Link]

-

National Single Crystal X-ray Facility. PLATON-CHECKCIF.pdf. Available at: [Link]

-

ResearchGate. Application Note SC-XRD 505 Single Crystal Diffraction. Available at: [Link]

-

NIH. 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid. Available at: [Link]

-

NIH. 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate. Available at: [Link]

-

Arkivoc. A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Available at: [Link]

-

ResearchGate. Co-crystallization of a benzimidazole derivative with carboxylic acids. Available at: [Link]

-

MedCrave online. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Available at: [Link]

Sources

- 1. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 2. researchgate.net [researchgate.net]

- 3. The hydrogen bond and crystal engineering - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. medcraveonline.com [medcraveonline.com]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. sssc.usask.ca [sssc.usask.ca]

- 10. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 11. crystallography.fr [crystallography.fr]

- 12. journals.iucr.org [journals.iucr.org]

- 13. imserc.northwestern.edu [imserc.northwestern.edu]

- 14. imserc.northwestern.edu [imserc.northwestern.edu]

- 15. academic.oup.com [academic.oup.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 18. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 19. journals.iucr.org [journals.iucr.org]

- 20. isis.stfc.ac.uk [isis.stfc.ac.uk]

- 21. 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 23. journals.iucr.org [journals.iucr.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. A comparison of non-covalent interactions in the crystal structures of two σ-alkane complexes of Rh exhibiting contrasting stabilities in the solid st ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00009E [pubs.rsc.org]

- 26. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 27. PLATON/VALIDATION [platonsoft.nl]

- 28. cryst.chem.uu.nl [cryst.chem.uu.nl]

Spectroscopic data for 1-Benzyl-1,3-benzodiazole-5-carboxylic acid (NMR, IR, MS)

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 1-Benzyl-1,3-benzodiazole-5-carboxylic acid (CAS No. 284673-18-3). As benzimidazole derivatives are a cornerstone in medicinal chemistry and drug discovery, unequivocal structural confirmation is paramount.[1] This document serves as a predictive reference for researchers, scientists, and drug development professionals, detailing the expected spectral characteristics and providing standardized protocols for data acquisition. The guide synthesizes foundational spectroscopic principles with data from analogous structures to offer a robust framework for the identification and characterization of this molecule.

Introduction to Spectroscopic Characterization

This compound belongs to the benzimidazole class of heterocyclic compounds, a privileged scaffold known for a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The process of drug discovery and development hinges on the precise synthesis and characterization of such novel chemical entities.

Spectroscopic analysis provides the definitive proof of a molecule's identity and purity. Each technique offers a unique piece of the structural puzzle:

-

Mass Spectrometry (MS) determines the molecular weight and elemental formula.

-

Infrared (IR) Spectroscopy identifies the functional groups present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy elucidates the precise atomic connectivity and chemical environment of the hydrogen and carbon skeleton.

This guide explains the causality behind expected spectral features, providing a self-validating system for researchers to confirm the successful synthesis of the target compound.

Molecular Structure and Analytical Overview

The structural features of this compound dictate its spectroscopic signature. The molecule combines a rigid benzimidazole core, a flexible benzyl group, and an acidic carboxylic acid moiety.

Caption: Structure of this compound with key proton environments labeled (a-g).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Guiding Principles & Experimental Choices

NMR spectroscopy is the most powerful tool for elucidating the specific carbon-hydrogen framework of a molecule. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is recommended. Its high polarity readily dissolves the sample, and its hydrogen-bonding acceptor nature prevents the rapid exchange of the carboxylic acid proton, ensuring its observation in the ¹H NMR spectrum.

Predicted ¹H NMR Spectrum Analysis (400 MHz, DMSO-d₆)

The ¹H NMR spectrum provides a precise count and description of the different types of protons.

-

Carboxylic Acid Proton (Hₑ): A very broad singlet is expected far downfield, typically in the δ 12.0-13.0 ppm range.[3] This significant deshielding is characteristic of acidic protons involved in hydrogen bonding.

-

Benzimidazole Aromatic Protons (Hₐ, H₂, H₃, H₄):

-

Hₐ (C2-H): This proton on the imidazole ring is adjacent to two nitrogen atoms, making it the most deshielded proton of the heterocyclic core, appearing as a sharp singlet around δ 8.5-8.7 ppm .

-

H₄ (C4-H): This proton is ortho to the carboxylic acid group, which exerts a strong electron-withdrawing effect. It will appear as a singlet or a narrow doublet around δ 8.2-8.4 ppm .

-

H₆ (C6-H): This proton is ortho to the fused imidazole ring and meta to the carboxylic acid. It is expected as a doublet of doublets around δ 7.8-8.0 ppm .

-

H₇ (C7-H): This proton is ortho to the N-benzyl group and will appear as a doublet around δ 7.6-7.7 ppm .

-

-

Benzyl Group Protons (Hբ, H₉):

-

Methylene Protons (Hբ, -CH₂-): These two protons are adjacent to a nitrogen atom and an aromatic ring. They will appear as a sharp singlet around δ 5.4-5.6 ppm .[4]

-

Phenyl Protons (H₉, -C₆H₅): The five protons of the benzyl's phenyl ring will likely appear as a multiplet in the δ 7.2-7.4 ppm range, typical for a monosubstituted benzene ring.[5]

-

Predicted ¹³C NMR Spectrum Analysis (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum reveals all unique carbon environments in the molecule.

-

Carbonyl Carbon (-COOH): This carbon is highly deshielded and will appear downfield, around δ 165-170 ppm .[3]

-

Aromatic Carbons (Benzimidazole and Phenyl): A complex set of signals is expected between δ 110-155 ppm . The carbon attached to the carboxylic acid (C5) and the carbons of the imidazole ring (C2, C3a, C7a) will be in the lower field part of this region.[1]

-

Methylene Carbon (-CH₂-): The benzylic carbon is expected to appear in the range of δ 48-52 ppm .

Data Summary: Predicted NMR Signals

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Carboxylic Acid | δ 12.0-13.0 (s, br, 1H) | δ 165-170 (C=O) |

| Benzimidazole Hₐ/C2 | δ 8.5-8.7 (s, 1H) | δ ~145 |

| Benzimidazole H₄/C4 | δ 8.2-8.4 (d, 1H) | δ ~125 |

| Benzimidazole H₆/C6 | δ 7.8-8.0 (dd, 1H) | δ ~123 |

| Benzimidazole H₇/C7 | δ 7.6-7.7 (d, 1H) | δ ~115 |

| Benzyl -CH₂- | δ 5.4-5.6 (s, 2H) | δ 48-52 |

| Benzyl -C₆H₅ | δ 7.2-7.4 (m, 5H) | δ 127-136 (multiple signals) |

Standard Protocol for NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the dried compound into a clean NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ containing a reference standard (e.g., TMS, tetramethylsilane).

-

Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief period in an ultrasonic bath may aid dissolution.

-

Spectrometer Setup: Insert the tube into the NMR spectrometer.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

-

Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 32 scans, 1-2 second relaxation delay). Subsequently, acquire the ¹³C spectrum (e.g., 1024 scans or more, depending on concentration).

-

Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) data. Calibrate the spectrum to the residual solvent peak (DMSO at δ 2.50 ppm for ¹H) or TMS (δ 0.00 ppm).

Infrared (IR) Spectroscopy

Guiding Principles & Experimental Choices

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6] Attenuated Total Reflectance (ATR) is the preferred modern technique as it requires minimal sample preparation and is non-destructive.

Predicted IR Spectrum Analysis

The IR spectrum will be dominated by features from the carboxylic acid and the aromatic systems.

-

O-H Stretch (Carboxylic Acid): A very broad and prominent absorption band is expected from ~2500-3300 cm⁻¹ .[3][7] This signature broadening is due to extensive intermolecular hydrogen bonding between the carboxylic acid groups.[6]

-

C-H Stretches (Aromatic & Aliphatic):

-

C=O Stretch (Carboxylic Acid): A very strong and sharp absorption band is characteristic of the carbonyl group. Due to conjugation with the aromatic benzimidazole ring, this peak is expected at ~1680-1710 cm⁻¹ .[3]

-

C=C and C=N Stretches (Aromatic Rings): Multiple sharp, medium-intensity bands in the ~1450-1620 cm⁻¹ region correspond to the stretching vibrations within the benzimidazole and phenyl rings.[9]

-

C-O Stretch (Carboxylic Acid): A medium-intensity band associated with the C-O single bond stretch is expected in the ~1250-1320 cm⁻¹ range.[7]

Data Summary: Predicted IR Absorptions

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Intensity |

| 2500-3300 | Carboxylic Acid | O-H Stretch | Strong, Very Broad |

| 3030-3100 | Aromatic C-H | C-H Stretch | Medium to Weak |

| 2850-2960 | Aliphatic C-H | C-H Stretch | Medium to Weak |

| 1680-1710 | Carboxylic Acid | C=O Stretch | Strong, Sharp |

| 1450-1620 | Aromatic Rings | C=C / C=N Stretch | Medium, Sharp |

| 1250-1320 | Carboxylic Acid | C-O Stretch | Medium |

Standard Protocol for IR Data Acquisition (ATR-FTIR)

-

Background Scan: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Lower the pressure arm to ensure firm contact between the sample and the crystal.

-

Sample Scan: Acquire the sample spectrum (typically averaging 16-32 scans for a good signal-to-noise ratio).

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Guiding Principles & Experimental Choices

Mass spectrometry provides the molecular weight of a compound and, through fragmentation, offers clues about its substructures. For a polar, non-volatile molecule like this, Electrospray Ionization (ESI) is the ideal technique. It is a soft ionization method that typically yields the intact protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.

High-Resolution Mass Spectrum (HRMS) Analysis

-

Molecular Formula: C₁₅H₁₂N₂O₂

-

Monoisotopic Mass: 252.0899 g/mol

-

Expected Ions:

-

Positive Mode (ESI+): [M+H]⁺ = m/z 253.0972

-

Negative Mode (ESI-): [M-H]⁻ = m/z 251.0826

-

Predicted Fragmentation Pattern (Tandem MS/MS)

By inducing fragmentation of the molecular ion (e.g., via Collision-Induced Dissociation - CID), key structural fragments can be observed.

-

Loss of CO₂ (Decarboxylation): A common fragmentation for carboxylic acids is the loss of carbon dioxide (44.00 Da), leading to a fragment at m/z 208 ([M-CO₂]⁺).

-

Formation of Benzyl Cation: The bond between the methylene group and the benzimidazole nitrogen is relatively labile. Cleavage will produce the highly stable benzyl or tropylium cation, resulting in a prominent base peak at m/z 91 .[10]

-

Loss of the Benzyl Group: The complementary fragment, the benzimidazole-5-carboxylic acid cation, would appear at m/z 161 ([M-C₇H₇]⁺).

Data Summary: Predicted Mass Spectrum Signals

| m/z (Predicted) | Ion Identity | Mode | Notes |

| 253.0972 | [M+H]⁺ | ESI+ | Molecular Ion (Protonated) |

| 251.0826 | [M-H]⁻ | ESI- | Molecular Ion (Deprotonated) |

| 207.0866 | [M-COOH]⁺ | ESI+ CID | Loss of the carboxyl radical |

| 161.0396 | [M-C₇H₇]⁺ | ESI+ CID | Loss of the benzyl group |

| 91.0542 | [C₇H₇]⁺ | ESI+ CID | Benzyl/Tropylium cation, often the base peak |

Standard Protocol for MS Data Acquisition (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL.

-

Chromatography (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system (e.g., using a C18 column) to ensure purity before introduction into the mass spectrometer.

-

Ionization: The eluent from the LC is directed into the ESI source. Set the source parameters (e.g., capillary voltage, gas flow, temperature) to optimize signal for the target analyte.

-

MS Scan: Perform a full scan in both positive and negative ion modes to detect the molecular ions ([M+H]⁺ and [M-H]⁻).

-

Tandem MS (MS/MS): If fragmentation data is desired, perform a product ion scan by selecting the m/z of the molecular ion as the precursor and applying collision energy to induce fragmentation.

-

Data Analysis: Analyze the resulting spectra to confirm the exact mass and identify characteristic fragment ions.

Integrated Spectroscopic Workflow

Caption: A logical workflow for the structural elucidation of this compound using integrated spectroscopic methods.

Conclusion

The structural verification of this compound relies on the cohesive interpretation of NMR, IR, and MS data. The key identifying features are the downfield carboxylic acid proton signal in ¹H NMR, the strong carbonyl stretch around 1700 cm⁻¹ in the IR spectrum, and the correct molecular ion peak in the mass spectrum, coupled with a characteristic fragmentation pattern showing the loss of the benzyl group (m/z 91). This guide provides a robust predictive framework and standardized methodologies, empowering researchers to confidently and accurately characterize this and related benzimidazole compounds.

References

-

ResearchGate. Synthesis, structural and spectroscopic studies of two new benzimidazole derivatives: A comparative study. Available at: [Link]

-

National Center for Biotechnology Information (PMC). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Available at: [Link]

-

ResearchGate. Synthesis, crystal structure and spectroscopic of benzimidazole derivative. Available at: [Link]

-

ResearchGate. Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Available at: [Link]

-

National Center for Biotechnology Information (PMC). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Available at: [Link]

-

The Royal Society of Chemistry. Supporting information. Available at: [Link]

-

UCLA Chemistry. IR handout.pdf. Available at: [Link]

-

MedCrave. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Available at: [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

Michigan State University. Table of Characteristic IR Absorptions. Available at: [Link]

-

Doc Brown's Chemistry. Infrared spectrum of benzoic acid. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

ResearchGate. Mass fragmentation pattern of compound 1. The benzyl cation at m/z =.... Available at: [Link]

-

Oriental Journal of Chemistry. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Available at: [Link]

-

The Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons. Available at: [Link]

-

PubMed. Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. Available at: [Link]

-

Journal of Chemistry and Technologies. SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available at: [Link]

-

Wiley Online Library. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Available at: [Link]

-

RACO. Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. Available at: [Link]

-

Journal of Ovonic Research. STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Available at: [Link]

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pnrjournal.com [pnrjournal.com]

- 5. rsc.org [rsc.org]

- 6. echemi.com [echemi.com]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. www1.udel.edu [www1.udel.edu]

- 10. researchgate.net [researchgate.net]

Solubility and stability of 1-Benzyl-1,3-benzodiazole-5-carboxylic acid

An In-Depth Technical Guide to the Solubility and Stability of 1-Benzyl-1,3-benzodiazole-5-carboxylic acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzimidazole Core in Modern Drug Discovery

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its structural similarity to natural purines allows it to interact with a wide range of biological macromolecules.[2] this compound (IUPAC Name: 1-benzylbenzimidazole-5-carboxylic acid) combines this key heterocycle with a carboxylic acid moiety, a common functional group used to modulate polarity and solubility.[3] Understanding the solubility and stability of this specific intermediate is paramount for successful formulation, process development, and ensuring the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[4][5][6]

This guide will elucidate the foundational principles and provide actionable protocols for determining the aqueous and organic solubility, establishing a pH-solubility profile, and conducting a thorough stability assessment through forced degradation studies.

Part 1: Physicochemical and Solid-State Characterization

A fundamental understanding of the solid-state properties of an API is crucial as these characteristics directly influence solubility, stability, and bioavailability.[7][8][9] For this compound, which is a solid at room temperature, initial characterization is the logical first step.

Causality Behind the Approach: Uncontrolled polymorphism, where a compound exists in multiple crystal forms, can lead to significant batch-to-batch variability in solubility and dissolution rates.[9] Amorphous forms, while often more soluble, are thermodynamically unstable and can convert to a more stable, less soluble crystalline form over time.[8] Therefore, identifying the most stable polymorphic form early in development is a critical risk-mitigation strategy.

Key Characterization Techniques: A suite of analytical tools should be employed to build a complete solid-state profile:

-

X-Ray Powder Diffraction (XRPD): To identify the crystalline or amorphous nature of the material and detect different polymorphic forms.

-

Differential Scanning Calorimetry (DSC): To determine the melting point and detect phase transitions, which can indicate polymorphism.[8][9]

-

Thermogravimetric Analysis (TGA): To assess thermal stability and identify the presence of solvates or hydrates.[8][9]

-

Dynamic Vapor Sorption (DVS): To evaluate hygroscopicity, which is the tendency of the compound to absorb moisture from the air, a critical factor for handling and storage.[9]

Part 2: Solubility Profiling

Solubility is a critical determinant of a drug's absorption and bioavailability. For an acidic compound like this compound, solubility is expected to be highly dependent on pH.[10][11][12]

Workflow for Comprehensive Solubility Assessment

Caption: Workflow for solubility determination.

pH-Dependent Aqueous Solubility

The carboxylic acid group on the molecule means it will be largely unionized (less soluble) in acidic environments and ionized (more soluble) in alkaline environments.[11][12] This relationship is described by the Henderson-Hasselbalch equation and is fundamental to predicting its behavior in the gastrointestinal tract.[13]

Experimental Protocol: Shake-Flask Method

-

Preparation of Buffers: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, 7.4).[13]

-

Equilibration: Add an excess amount of this compound to vials containing each buffer.

-

Agitation: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: Separate the undissolved solid from the solution via centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14]

-

Data Plotting: Plot the measured solubility (e.g., in mg/mL or µg/mL) against the corresponding pH to generate the pH-solubility profile.

Solubility in Organic Solvents

Determining solubility in common organic solvents is crucial for synthetic chemistry, purification, and the preparation of stock solutions for biological assays. Based on related benzimidazole carboxylic acids, solvents like DMSO and DMF are expected to be effective.[15]

Experimental Protocol: Visual Method

-

Solvent Selection: Choose a range of relevant organic solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Ethanol, Acetonitrile, Methanol).

-

Titration: Add a known mass of the compound to a vial. Incrementally add the solvent while vortexing until the solid is completely dissolved.

-

Calculation: Calculate the solubility based on the mass of the compound and the volume of solvent required for complete dissolution.

Table 1: Example Solubility Data Summary

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |

| pH 1.2 Buffer | 25 | < 0.01 | Shake-Flask HPLC |

| pH 4.5 Buffer | 25 | 0.05 | Shake-Flask HPLC |

| pH 7.4 Buffer | 25 | 1.2 | Shake-Flask HPLC |

| Water | 25 | < 0.01 | Shake-Flask HPLC |

| DMSO | 25 | > 50 | Visual |

| Ethanol | 25 | 2.5 | Visual |

Part 3: Stability Assessment and Forced Degradation

Stability testing is a regulatory requirement and provides critical information on the intrinsic stability of a molecule.[5] Forced degradation, or stress testing, involves subjecting the API to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[5][16][17] This is essential for developing stability-indicating analytical methods.[4][6]

Causality Behind the Approach: The goal of forced degradation is to achieve a target degradation of 5-20%.[6][16] Degradation below this range may not produce a sufficient quantity of degradants for detection, while excessive degradation can lead to secondary or tertiary degradants that are not relevant to real-world storage conditions.[16] The conditions must be carefully chosen to be relevant to the molecule's structure. For this compound, the ester-like nature of the benzimidazole ring and the carboxylic acid functionality are potential sites for hydrolysis.

Workflow for Forced Degradation Studies

Caption: Key conditions for forced degradation studies.

Experimental Protocols for Forced Degradation

A validated, stability-indicating HPLC method is a prerequisite for these studies. The method must be able to separate the parent compound from all process impurities and degradation products.

-

Acid Hydrolysis:

-

Dissolve the compound in a suitable solvent and add 0.1 M to 1.0 M hydrochloric acid.[16]

-

Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period.

-

Neutralize the sample before HPLC analysis.

-

-

Base Hydrolysis:

-

Dissolve the compound and add 0.1 M to 1.0 M sodium hydroxide.[16]

-

Incubate under similar conditions to acid hydrolysis.

-

Neutralize the sample before analysis.

-

-

Oxidative Degradation:

-

Expose the compound in solution to a dilute solution of hydrogen peroxide (e.g., 3%).[18]

-

Store at room temperature and protect from light.

-

Analyze at appropriate time points.

-

-

Thermal Degradation:

-

Expose the solid API to dry heat (e.g., 80°C).[19]

-

Also, heat a solution of the API to assess stability in the solution state.

-

-

Photostability:

-

Expose the solid API and a solution to a light source that provides combined UV and visible light, following ICH Q1B guidelines.[16]

-

A dark control sample must be stored under the same conditions to differentiate light-induced degradation from thermal degradation.

-

Table 2: Example Stability Data from Forced Degradation

| Stress Condition | Time | Assay of Parent (%) | Major Degradant RRT | Comments |

| 0.1M HCl (60°C) | 24h | 95.2 | 0.85 | Minor degradation observed. |

| 0.1M NaOH (RT) | 8h | 88.5 | 0.72 | Significant degradation. Likely hydrolysis of the imidazole ring. |

| 3% H₂O₂ (RT) | 48h | 98.1 | N/A | Compound is relatively stable to oxidation. |

| Dry Heat (80°C) | 72h | 99.5 | N/A | Solid form is thermally stable. |

| ICH Light | 7 days | 96.8 | 1.15 | Minor degradation, indicating some photosensitivity. |

| RRT = Relative Retention Time |

Conclusion and Forward-Looking Strategy

This guide outlines the essential framework for characterizing the solubility and stability of this compound. The data generated from these studies are not merely descriptive; they are predictive and form the bedrock of rational drug development.[4] A thorough understanding of the pH-solubility profile will directly inform formulation strategies to ensure adequate bioavailability, while a comprehensive map of degradation pathways is critical for defining storage conditions, shelf-life, and manufacturing controls.[5][6] By applying these principles, researchers can de-risk their development programs and build a robust data package for regulatory submissions.[4]

References

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

-

Singh, S., & Junwal, M., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(2), 77-88. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]

-

Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

-

Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC. Acta Poloniae Pharmaceutica, 69(3), 437-444. Retrieved from [Link]

-

Fiorito, J., & difícil, M. A. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 68(1), 24-30. Retrieved from [Link]

-

VxP Pharma. (2020). Solid State Stability. Retrieved from [Link]

-

Crystal Pharmatech. (n.d.). Stability and Solubility Studies. Retrieved from [Link]

-

CD Formulation. (n.d.). Solid State Characterization of APIs. Retrieved from [Link]

-

Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity - study of their stability by RP-HPLC. ResearchGate. Retrieved from [Link]

-

AlfatestLab. (n.d.). API: solid state robust characterization is key to cut costs and time!. Retrieved from [Link]

-

Wishrut Pharma. (2025). Solid-State Characterization — The Hidden Key to API Stability and Performance. Retrieved from [Link]

-

Kero, G., & Aydin, B. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Food and Chemical Toxicology, 174, 113674. Retrieved from [Link]

-

ChemBK. (2024). 1H-BENZOIMIDAZOLE-5-CARBOXYLIC ACID. Retrieved from [Link]

-

S.L., R., & M., V. (2016). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 52(3). Retrieved from [Link]

-

ResearchGate. (n.d.). Deprotonation constants of benzimidazole and stepwise stability.... Retrieved from [Link]

-

Wikipedia. (n.d.). Benzimidazole. Retrieved from [Link]

-

Slideshare. (n.d.). Ph and solubility profile. Retrieved from [Link]

-

Malaysian Journal of Analytical Sciences. (2023). BENZIMIDAZOLE DERIVATIVES AS POTENTIAL NEURAMINIDASE INHIBITORS.... Retrieved from [Link]

-

Deranged Physiology. (2023). Factors which determine the lipid solubility of drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility data and pK a values of a few drugs that demonstrate.... Retrieved from [Link]

-

AERU. (2024). 1H-benzimidazole-2-carboxylic acid. Retrieved from [Link]

-

Barasa, L., & Yoganathan, S. (2018). An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. RSC Advances, 8(64), 36629-36633. Retrieved from [Link]

-

PubChem. (n.d.). Benzimidazole. Retrieved from [Link]

-

MedCrave online. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Retrieved from [Link]

-

PubChem. (n.d.). 1-Propyl-1,3-benzodiazole-5-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Methods for Synthesizing Benzimidazole Carboxylic Acids. Retrieved from [Link]

-

Chem-Impex. (n.d.). Thiazole-5-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Benzodioxole-5-carboxylic acid. Retrieved from [Link]

Sources

- 1. Benzimidazole - Wikipedia [en.wikipedia.org]

- 2. medcraveonline.com [medcraveonline.com]

- 3. mjas.analis.com.my [mjas.analis.com.my]

- 4. onyxipca.com [onyxipca.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. Solid State Characterization of APIs - CD Formulation [formulationbio.com]

- 8. alfatestlab.com [alfatestlab.com]

- 9. wishrutpharma.com [wishrutpharma.com]

- 10. scielo.br [scielo.br]

- 11. Ph and solubility profile | PPTX [slideshare.net]

- 12. derangedphysiology.com [derangedphysiology.com]

- 13. Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chembk.com [chembk.com]

- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 17. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]

- 18. Stability and Solubility Studies - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]